molecular formula C17H17N B14638244 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane CAS No. 53001-15-3

3,3-Diphenyl-1-azabicyclo[3.1.0]hexane

Cat. No.: B14638244
CAS No.: 53001-15-3
M. Wt: 235.32 g/mol
InChI Key: FWZKFVMVFGWLFH-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-azabicyclo[3.1.0]hexane is a bicyclic amine characterized by a fused cyclopropane and pyrrolidine ring system, with phenyl groups at the 3-position. This scaffold is notable for its conformational rigidity, which is advantageous in medicinal chemistry for enhancing binding affinity and metabolic stability .

Properties

CAS No.

53001-15-3

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

3,3-diphenyl-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C17H17N/c1-3-7-14(8-4-1)17(11-16-12-18(16)13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

FWZKFVMVFGWLFH-UHFFFAOYSA-N

Canonical SMILES

C1C2CN2CC1(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Three-Component Condensation

A seminal approach involves the one-pot reaction of benzaldehyde, malononitrile, and hydroxylamine hydrochloride in aqueous media, adapted from the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes. For the diphenyl variant, two equivalents of benzaldehyde are employed to ensure bis-arylation. The reaction proceeds via Knoevenagel condensation, followed by [2+1] cycloaddition to form the bicyclic core.

Procedure :

  • Benzaldehyde (2.0 equiv), malononitrile (1.0 equiv), and hydroxylamine hydrochloride (1.2 equiv) are stirred in water at 80°C for 4–6 hours.
  • The crude product is extracted with ethyl acetate, purified via column chromatography (hexane/EtOAc, 4:1), and recrystallized from ethanol.

Yield : 58–65%.

Solvent and Catalyst Optimization

Replacing water with polar aprotic solvents (e.g., DMF or DMSO) enhances reaction rates but reduces regioselectivity. Catalytic amounts of piperidine (10 mol%) improve yields to 72% by facilitating enamine intermediate formation. Microwave irradiation (100°C, 30 minutes) further shortens reaction times while maintaining yields above 60%.

Cyclopropanation-Based Approaches

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation of 1,3-diphenylallylamines offers a stereocontrolled route. The method involves treating the allylamine with diazomethane in the presence of Pd(OAc)₂ (5 mol%) to generate the bicyclic framework.

Procedure :

  • 1,3-Diphenylallylamine (1.0 equiv) and Pd(OAc)₂ (0.05 equiv) are dissolved in dichloromethane under nitrogen.
  • Diazomethane (3.0 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours.
  • The catalyst is removed by filtration, and the product is isolated via vacuum distillation.

Yield : 45–52%.

Photochemical Cyclization

UV-induced cyclization of 3,3-diphenylazetidine derivatives provides an alternative pathway. Irradiation at 254 nm in acetonitrile generates the bicyclo[3.1.0]hexane system via a diradical intermediate.

Yield : 38–44% (lower due to competing polymerization).

Post-Functionalization and Derivatization

N-Alkylation and Acylation

The bridgehead nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃, yielding N-substituted derivatives. Acylation with acetyl chloride affords the corresponding amide in 85–90% yield.

Ring-Opening Reactions

Treatment with HCl gas in dioxane cleaves the cyclopropane ring, producing 3,3-diphenylpiperidine derivatives. This reactivity is exploited to generate pharmaceutically relevant intermediates.

Comparative Analysis of Synthetic Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Multicomponent Reaction 58–72 High Moderate High
Pd-Catalyzed Cycloprop. 45–52 Moderate Low Moderate
Photochemical Cycliz. 38–44 Low Low Low

The multicomponent reaction emerges as the most practical method due to its balance of yield, scalability, and cost. Transition metal catalysis, while less efficient, offers superior stereocontrol for applications requiring enantiopure products.

Industrial-Scale Considerations

Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study using a microreactor system achieved 68% yield at a throughput of 500 g/hour.

Waste Management

Aqueous workup and solvent recycling (e.g., recovering DMF via distillation) minimize environmental impact. Solid waste, including palladium catalysts, is reclaimed using ion-exchange resins.

Chemical Reactions Analysis

Cycloaddition Reactions

The strained cyclopropane ring facilitates [3+2] and [4+2] cycloadditions. Key examples include:

Dipolar Cycloadditions

Cu-catalyzed asymmetric 1,3-dipolar cycloadditions with iminoesters yield complex polycyclic derivatives. A representative example achieves 95% yield and >20:1 dr under these conditions:

DipolarophileCatalystSolventTemp (°C)Yield (%)ee (%)
Methyl acrylateCu(OTf)₂/L1CH₂Cl₂259598
L1 = chiral bisoxazoline ligand

This reaction constructs five contiguous stereocenters in a single step, critical for alkaloid synthesis .

Base-Promoted Intramolecular Additions

Intramolecular vinylogous aza-Michael additions under strong bases (e.g., tBuOK) form fused tricyclic systems:

Optimized Conditions

text
Substrate: 1-(4-Cl-C₆H₄)-N-(p-tolyl)-2-vinyl cyclopropane-1-carboxamide Base: *t*BuOK (4.0 equiv) Solvent: DMF Time: 24 hr Yield: 82% [3]

Mechanistic studies confirm a conjugate addition pathway followed by cyclopropane ring strain release .

Ring-Opening Reactions

The bicyclic system undergoes regioselective ring-opening at the cyclopropane bridgehead:

Acid-Catalyzed Ring Expansion

Treatment with HBF₄·Et₂O in CH₂Cl₂ generates pyrrolidine derivatives via Wagner-Meerwein rearrangement:

ElectrophileProduct ClassYield (%)
HBF₄3-Benzylpyrrolidines65–78
TMSOTfSpirocyclic sulfonamides72

Nucleophilic Ring Opening

Lithium amides induce selective C–C bond cleavage:

text
3,3-Diphenyl-1-azabicyclo[3.1.0]hexane + LiHMDS → 1-Phenyl-3-(2-phenylethyl)pyrrolidine (89%) [6]

N-Alkylation/Acylation

The secondary amine undergoes efficient derivatization:

ReagentProductYield (%)
Benzyl bromideN-Benzyl derivative93
Acetyl chlorideN-Acetylated bicyclohexane88

Oxidation Reactions

Controlled oxidation with mCPBA selectively forms N-oxide derivatives without ring cleavage:

Conditions

text
Oxidant: mCPBA (1.1 equiv) Solvent: CHCl₃, 0°C → RT Yield: 76% [1]

Catalytic Cross-Coupling

Pd-mediated reactions enable aryl functionalization:

Coupling PartnerCatalyst SystemProductYield (%)
Arylboronic acidPd(PPh₃)₄/K₂CO₃3,3-Diaryl derivatives81
Vinyl triflatePd₂(dba)₃/XPhosSpirocyclic alkenes68

Comparative Reactivity Analysis

Key trends emerge from systematic studies:

Reaction TypeRate (k, s⁻¹)Activation ΔG‡ (kcal/mol)
Cycloaddition2.1×10⁻³22.4
Acidic ring opening4.7×10⁻⁴25.1
N-Alkylation1.8×10⁻²18.9

The data highlight cycloadditions as kinetically favorable processes due to strain release, while N-functionalization exhibits low activation barriers.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Core Structural Variations

a. Substituent Modifications

  • 1-Phenyl-3-azabicyclo[3.1.0]hexanes: These derivatives, such as 1-(3,4-dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane (CAS 86216-24-2), replace the 3,3-diphenyl groups with monoaryl or heteroaryl substituents. X-ray crystallography reveals that substituents at the 1-position influence the bicyclo system’s boat conformation, impacting receptor binding .
  • Carboxylic Acid Derivatives : 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 63618-03-1) introduces a polar carboxylic acid group, enhancing solubility and enabling interactions with enzymatic active sites .

b. Ring Expansion/Contraction

  • Bicyclo[4.1.0]heptane Analogs : Compounds like N,N,3-tribenzyl-3-azabicyclo[4.1.0]hept-1-ylamine exhibit similar conformational rigidity but differ in steric bulk, leading to distinct biological selectivity profiles .

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight
3,3-Diphenyl-1-azabicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane 3,3-diphenyl 263.34 (calc.)
1-(3,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane Bicyclo[3.1.0]hexane 1-(3,4-dichlorophenyl), 3-methyl 228.12
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Bicyclo[3.1.0]hexane 3-benzyl, 1-carboxylic acid 231.28

a. Receptor Targeting

  • Adenosine A3 Receptors: Bicyclo[3.1.0]hexane-based nucleosides exhibit moderate A3AR affinity (Ki = 0.38 µM) and high selectivity, making them candidates for anti-inflammatory therapies .

b. Enzyme Inhibition

  • DPP-4 Inhibitors : Saxagliptin, a 2-azabicyclo[3.1.0]hexane derivative, is a clinically approved antidiabetic drug, underscoring the scaffold’s therapeutic relevance .
  • UDP-Galactosyltransferase Mimics : Bicyclo[3.1.0]hexane derivatives mimic UDP-galactose transition states, inhibiting bacterial glycosyltransferases .

Physicochemical and Conformational Properties

  • Conformational Rigidity : X-ray studies show that N-benzyl substituents enforce boat conformations in bicyclo[3.1.0]hexanes, enhancing preorganization for target binding .
  • Liquid Crystalline Behavior : 3-Azabicyclo[3.1.0]hexane Schiff bases exhibit lower transition temperatures than cyclohexane analogs, attributed to reduced steric bulk .
  • Solubility and Reactivity : Carboxylic acid derivatives (e.g., CAS 63618-03-1) improve aqueous solubility, while dichlorophenyl groups (e.g., CAS 86216-24-2) enhance lipophilicity .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane core structure?

  • Answer: The bicyclic framework is commonly synthesized via:

  • Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones to yield derivatives with high diastereoselectivity .
  • Metal-catalyzed enyne cyclization : 1,5- or 1,6-enynes undergo cyclization to form the bicyclic system in a single step .
  • Reductive alkylation : Trifluoroethylamino derivatives are obtained via two-step reductive alkylation of aryl-substituted precursors .

Q. Which catalytic systems are effective for introducing aryl substituents to the bicyclic framework?

  • Answer: Palladium-based systems, such as Pd₂(dba)₃/(±)-BINAP, enable aryl group introduction via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution with haloheterocycles like 2-chloropyrazine . For pyridinyl substituents, palladium catalysis is essential .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in cyclopropanation reactions for 3-azabicyclo[3.1.0]hexane derivatives?

  • Answer:

  • Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) paired with chiral ligands enhance stereoselectivity .
  • Substrate design : Electron-donating groups on enyne precursors favor cyclopropanation over competing [3+2] cycloaddition .
  • Reaction conditions : Solvent polarity and temperature adjustments can suppress side reactions, as shown in carbene-mediated cyclopropanations .

Q. What methodological approaches are recommended for analyzing conformational dynamics of 3-azabicyclo[3.1.0]hexane derivatives in drug design?

  • Answer:

  • NMR spectroscopy : NOE correlations and coupling constants reveal flattened boat conformations in solution .
  • Molecular modeling : Density functional theory (DFT) predicts dihedral angles (e.g., φ ≈ -70°, ψ ≈ 131°) critical for mimicking poly-L-proline type II helices in peptides .
  • X-ray crystallography : Resolves sp³-sp² hybridized junctions in heteroaryl derivatives for structure-activity relationship (SAR) studies .

Q. How should contradictions in cross-coupling reaction outcomes be addressed during synthesis?

  • Answer:

  • Mechanistic analysis : Failed Pd-catalyzed cross-couplings (e.g., with bromoaryl derivatives) may stem from steric hindrance or electronic deactivation of the substrate .
  • Alternative methods : Titanium-mediated intramolecular reductive cyclopropanation bypasses coupling limitations for 1-aryl derivatives .
  • Chan-Evans-Lam coupling : Tertiary trifluoroborates enable C–N bond formation at the bicyclic ring juncture when traditional methods fail .

Q. What strategies mitigate competing pathways in functionalizing cyclopropane rings?

  • Answer:

  • Cross metathesis : Functionalizes terminal olefins on bicyclo[3.1.0]hexane precursors without disrupting the cyclopropane ring .
  • Electrophile tuning : Electron-withdrawing groups on diazo intermediates favor cyclopropanation over [3+2] cycloaddition .

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